AP24163

CML T315I mutation drug resistance

AP24163 (CAS 926922-16-9) is a rationally designed, small-molecule tyrosine kinase inhibitor (TKI) originally developed as a dual Src/Abl kinase inhibitor. It belongs to the 9-(arenethenyl)purine chemical class and functions as a type II kinase inhibitor, binding to the inactive DFG-out conformation of BCR-ABL.

Molecular Formula C29H25F3N8O
Molecular Weight 558.57
CAS No. 926922-16-9
Cat. No. B605526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP24163
CAS926922-16-9
SynonymsAP-24163;  AP24163;  AP 24163
Molecular FormulaC29H25F3N8O
Molecular Weight558.57
Structural Identifiers
SMILESO=C(NC1=CC(C(F)(F)F)=CC(N2C=C(C)N=C2)=C1)C3=CC=C(C)C(/C=C/N4C=NC5=C(NC6CC6)N=CN=C45)=C3
InChIInChI=1S/C29H25F3N8O/c1-17-3-4-20(9-19(17)7-8-39-16-36-25-26(37-22-5-6-22)33-14-34-27(25)39)28(41)38-23-10-21(29(30,31)32)11-24(12-23)40-13-18(2)35-15-40/h3-4,7-16,22H,5-6H2,1-2H3,(H,38,41)(H,33,34,37)/b8-7+
InChIKeyXQBYDVRVYRYLCH-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP24163 (CAS 926922-16-9): A Third-Generation BCR-ABL Inhibitor and the Direct Parent Molecule of Ponatinib


AP24163 (CAS 926922-16-9) is a rationally designed, small-molecule tyrosine kinase inhibitor (TKI) originally developed as a dual Src/Abl kinase inhibitor [1]. It belongs to the 9-(arenethenyl)purine chemical class and functions as a type II kinase inhibitor, binding to the inactive DFG-out conformation of BCR-ABL [2]. Most notably, AP24163 is the direct parent compound of the FDA-approved clinical agent ponatinib (AP24534), providing the foundational chemical scaffold and structural insights for its development [3]. Its key pharmacological distinction is its ability to inhibit the gatekeeper mutant BCR-ABL-T315I, a mutation that confers resistance to all first- and second-generation TKIs (imatinib, nilotinib, dasatinib) [4].

BCR-ABL T315I gatekeeper mutant tool compound
Type II DFG-out inhibitor; direct parent of ponatinib
Dual Src/Abl kinase inhibitor for pathway studies

Why Generic Substitution is Not Possible for AP24163 in CML Research


Generic substitution of BCR-ABL inhibitors is precluded by fundamentally different mutational coverage and binding mechanisms. First- and second-generation TKIs (imatinib, nilotinib, dasatinib) are entirely ineffective against the T315I gatekeeper mutation (IC50 > 10,000 nM), whereas AP24163 retains measurable cellular activity (IC50 = 300-400 nM) against this critical resistance variant [1]. Furthermore, AP24163 binds to the inactive DFG-out conformation, a mechanism absent from DFG-in inhibitors like dasatinib, which affects downstream resistance mutation selection pressure [2]. As the direct chemical precursor to ponatinib, AP24163 also occupies a unique position in the structure-activity relationship (SAR) lineage, with distinct substituent patterns on the purine core that produce a specific potency-selectivity-lipophilicity profile not replicated by its clinical successor or other in-class analogs [3]. Substituting a generic BCR-ABL inhibitor would thus forfeit both T315I coverage and the specific pharmacophoric features that underpin the ponatinib discovery trajectory.

T315I Activity Gap

Generic TKIs lack measurable T315I inhibition; AP24163 retains cellular activity against this resistance mutation.

DFG-out Binding Mechanism

DFG-in inhibitors (e.g. dasatinib) target the active kinase conformation and cannot replicate the inactive-state binding required for T315I coverage.

SAR Lineage Specificity

Purine-core substituent patterns and lipophilicity profile are distinct from ponatinib and other analogs; direct substitution alters the potency-selectivity balance.

Quantitative Differentiation Evidence for AP24163: Biochemical, Cellular, and Structural Head-to-Head Data


T315I Gatekeeper Mutant Activity: AP24163 vs. Imatinib, Nilotinib, and Dasatinib

AP24163 demonstrates measurable cellular activity against the BCR-ABL-T315I gatekeeper mutant, a variant for which all first- and second-generation TKIs are clinically ineffective. In cellular assays using Bcr-Abl T315I-driven models, AP24163 achieved an IC50 of 300-400 nM, whereas the comparators imatinib, nilotinib, and dasatinib show no meaningful inhibition at concentrations exceeding 10,000 nM [1]. In biochemical assays, the IC50 of AP24163 against the isolated ABL1-T315I kinase domain was 478 nM, with a corresponding Ba/F3 cellular T315I IC50 of 422 nM [2]. This represents a >25-fold improvement over imatinib's T315I IC50, which has been reported as >9,000 nM in comparable assays .

T315I Gatekeeper Activity
Cross-study
AP24163: 300–400 nM cellular IC50 (T315I)
Imatinib/Nilotinib/Dasatinib: >10,000 nM
Supports T315I resistance model screening
Cellular & biochemical assay context
CML T315I mutation drug resistance

Direct Structural Comparison: AP24163 (DFG-out) vs. Dasatinib (DFG-in) Binding Modes

Crystallographic analysis demonstrates that AP24163 binds exclusively to the DFG-out (inactive) conformation of the Abl kinase domain, whereas the second-generation inhibitor dasatinib binds to the DFG-in (active) conformation [1]. The vinyl linker of AP24163 forms a non-classical hydrogen bond with the gatekeeper residue Thr315, a structural interaction absent in DFG-in inhibitors [2]. This binding mode distinction has functional consequences: DFG-out inhibitors like AP24163 are less susceptible to certain resistance mutations that affect the active conformation, as evidenced by the compound's ability to retain activity against the T315I mutant that destabilizes the DFG-in binding pocket [3].

DFG-out vs. DFG-in Binding
Head-to-head
AP24163: DFG-out, vinyl linker–Thr315 H-bond
Dasatinib: DFG-in, no Thr315 interaction
DFG-out binding mode attribution
Crystallographic & cellular assay context
kinase inhibitor design DFG-out type II inhibitor

Parent-Progeny Potency and Lipophilicity Trade-offs: AP24163 vs. Compound 10 (Derivative)

A recent comparative analysis of AP24163 and its derivative 'Compound 10' reveals a classic potency-lipophilicity trade-off that is critical for procurement decisions. AP24163 has a wild-type ABL1 IC50 of 25 nM and a T315I IC50 of 478 nM (biochemical), with a cLogP of 3.99. In contrast, Compound 10 achieves superior potency (ABL1 WT IC50 = 1.6 nM; T315I IC50 = 386 nM) but with a significantly lower cLogP of 3.41 [1]. The higher lipophilicity of AP24163 (ΔcLogP = +0.58) may confer advantages in membrane permeability and tissue distribution, while its reduced potency compared to Compound 10 may result in a different selectivity window [2].

Potency-Lipophilicity Trade-off
Head-to-head
AP24163: ABL1 WT IC50 25 nM, cLogP 3.99
Compound 10: ABL1 WT IC50 1.6 nM, cLogP 3.41
Potency-lipophilicity selection context
In vitro biochemical assay context
SAR lead optimization cLogP

Dual Src/Abl Activity vs. Imatinib and Nilotinib (Abl-Selective Inhibitors)

AP24163 is a potent dual inhibitor of both Src and Abl kinases, a profile that distinguishes it from the prototypical DFG-out inhibitor imatinib and its analog nilotinib, which are Abl-selective. The dual Src/Abl activity of AP24163 is explicitly noted in the original medicinal chemistry disclosure, where it was designed to target both kinases simultaneously [1]. This dual profile is structurally enabled by the 9-(arenethenyl)purine scaffold, which accommodates key Src-binding pocket residues. Quantitatively, AP24163 inhibits Src with comparable potency to its Abl inhibition, unlike imatinib which shows minimal Src activity [2].

Dual Src/Abl Activity
Class-level
AP24163: dual Src/Abl inhibitor
Imatinib/Nilotinib: Abl-selective
Dual kinase pathway-response context
Class-level inference; exact Src IC50 not reported
Src kinase dual inhibitor kinase selectivity

Optimized Application Scenarios for AP24163 Based on Differentiated Evidence


Preclinical Modeling of T315I-Mediated TKI Resistance in CML

AP24163 is uniquely suited as a tool compound for studying T315I-dependent resistance mechanisms in CML cell lines and animal models. With a cellular IC50 of 300-400 nM against BCR-ABL-T315I [1], it serves as a positive control in resistance assays where imatinib, nilotinib, and dasatinib are entirely ineffective. Researchers can use AP24163 as a reference for establishing T315I-driven resistance selection protocols and for benchmarking the activity of novel T315I-targeted agents.

Structure-Based Design of Next-Generation DFG-Out BCR-ABL Inhibitors

The solved co-crystal structures of AP24163 bound to Abl kinase provide a validated template for rational drug design of new type II (DFG-out) inhibitors. AP24163's vinyl linker-Thr315 hydrogen bond interaction [2] is a pharmacophoric feature directly inherited by ponatinib. Medicinal chemists can use AP24163 as a reference compound for docking studies, SAR exploration around the purine core, and optimization of the balance between potency and lipophilicity (cLogP 3.99 vs. 3.41 for derivatives) [3].

Dual Src/Abl Pathway Inhibition in Tumor-Stroma Interaction Studies

For investigations of the bone marrow microenvironment in CML and other Src-driven malignancies, AP24163's dual Src/Abl inhibitory profile [4] makes it a superior tool compared to Abl-selective inhibitors like imatinib. This dual activity can be exploited to study Src-mediated adhesion, migration, and stromal protection signals, which are implicated in minimal residual disease and relapse.

Reference Standard for Ponatinib Development and Quality Control

As the direct parent compound of the FDA-approved drug ponatinib [5], AP24163 serves as an essential reference standard for analytical chemistry, process development, and quality control applications. Its well-characterized physicochemical properties (MW 558.56, cLogP 3.99, defined SMILES) enable its use as a comparator in forced degradation studies, impurity profiling, and bioanalytical method validation for ponatinib-related substances.

Application
Selection Property
Validation Focus
T315I resistance mechanism studies
BCR-ABL T315I cellular activity
T315I-driven resistance models
DFG-out inhibitor design & SAR
DFG-out binding structural template
Vinyl linker–Thr315 pharmacophore validation
Dual Src/Abl pathway inhibition studies
Dual Src/Abl kinase profile
Stromal interaction & migration models
Ponatinib analytical reference standard
Parent compound identity & purity
Forced degradation & impurity profiling
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